molecular formula C20H23N3O3 B12786909 Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate CAS No. 79313-78-3

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate

Cat. No.: B12786909
CAS No.: 79313-78-3
M. Wt: 353.4 g/mol
InChI Key: OTRAOTFWRWBUCS-FXHJVEJLSA-N
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Description

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate is a complex organic compound known for its unique chemical structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate involves its interaction with specific molecular targets and pathways. The phenylazo group can undergo reversible photoisomerization, which allows the compound to switch between different structural forms under light exposure. This property is particularly useful in the development of photoresponsive materials and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate stands out due to its unique combination of the indoline core, phenylazo group, and glycolate moiety

Properties

CAS No.

79313-78-3

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-hydroxyacetic acid;phenyl-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene

InChI

InChI=1S/C18H19N3.C2H4O3/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;3-1-2(4)5/h4-13H,1-3H3;3H,1H2,(H,4,5)/b17-13+,20-19?;

InChI Key

OTRAOTFWRWBUCS-FXHJVEJLSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=CC=CC=C3)C)C.C(C(=O)O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=CC=C3)C)C.C(C(=O)O)O

Origin of Product

United States

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